1-(2,3-Dimethoxyphenyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-15-11-5-3-4-10(12(11)16-2)14-8-6-13-7-9-14/h3-5,13H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCSADXLBWHWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595424 | |
| Record name | 1-(2,3-Dimethoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103027-44-7 | |
| Record name | 1-(2,3-Dimethoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 2,3 Dimethoxyphenyl Piperazine and Structural Analogues
Established Synthetic Pathways for Piperazine (B1678402) Core Construction
The piperazine ring is a common N-heterocycle in pharmaceuticals, and its synthesis has been extensively studied. Traditional methods for constructing the piperazine core often involve the cyclization of linear precursors. One common approach is the reaction of an N-substituted ethylenediamine (B42938) with a 1,2-dihaloethane. Another widely used method involves the reductive cyclization of dioximes.
More contemporary methods offer greater flexibility and efficiency. For instance, a palladium-catalyzed cyclization has been developed for the modular synthesis of highly substituted piperazines from various diamine components and a propargyl unit, allowing for high regio- and stereochemical control. Additionally, ruthenium-catalyzed diol-diamine coupling reactions provide a pathway to piperazines under conditions that tolerate a variety of functional groups on both the amine and alcohol starting materials organic-chemistry.org. Visible-light-promoted decarboxylative annulation reactions between glycine-based diamines and various aldehydes also offer a mild and efficient route to 2-substituted piperazines organic-chemistry.org.
A summary of key methods for piperazine core construction is presented in the table below.
| Method | Starting Materials | Key Features |
| Classical Cyclization | N-substituted ethylenediamine and 1,2-dihaloethane | Traditional, straightforward |
| Reductive Cyclization of Dioximes | Dioximes | Can lead to stereospecific formation of cis-isomers |
| Palladium-Catalyzed Cyclization | Diamines and propargyl units | Modular, high regio- and stereocontrol organic-chemistry.org |
| Ruthenium-Catalyzed Diol-Diamine Coupling | Diols and diamines | Tolerates diverse functional groups organic-chemistry.org |
| Visible-Light-Promoted Decarboxylative Annulation | Glycine-based diamines and aldehydes | Mild conditions, yields 2-substituted piperazines organic-chemistry.org |
Regioselective Functionalization Strategies for Piperazine Ring Systems
Once the piperazine core is formed, regioselective functionalization is crucial for introducing desired substituents at specific positions. The two nitrogen atoms of the piperazine ring exhibit different reactivities, which can be exploited for selective N-functionalization. For instance, in the synthesis of N-arylpiperazines, mono-arylation is often the desired outcome, and controlling the stoichiometry of the reactants is a key factor.
Beyond N-functionalization, significant advancements have been made in the C-H functionalization of the piperazine ring, allowing for the introduction of substituents directly onto the carbon skeleton mdpi.com. This is particularly important as the majority of piperazine-containing drugs are only substituted at the nitrogen atoms.
Several strategies for regioselective C-H functionalization have been developed:
Directed Metalation: The use of a directing group can guide a metal catalyst to a specific C-H bond for activation and subsequent functionalization.
Palladium-Catalyzed C-H Arylation: This method allows for the direct coupling of aryl groups to the carbon atoms of the piperazine ring. Enantioselective versions of this reaction have been developed using chiral phosphoric acids as ligands, enabling the synthesis of α-arylated amines with high enantioselectivity nih.gov.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the C-H functionalization of piperazines under mild conditions.
These methods provide access to a wider range of structurally diverse piperazine derivatives with tailored properties.
Methods for Incorporating Dimethoxy-Substituted Phenyl Moieties
The introduction of the 2,3-dimethoxyphenyl group onto the piperazine nitrogen is a key step in the synthesis of 1-(2,3-dimethoxyphenyl)piperazine. The two primary methods for achieving this N-arylation are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for forming carbon-nitrogen bonds wikipedia.orgnih.gov. The reaction typically involves the coupling of an aryl halide (e.g., 1-bromo-2,3-dimethoxybenzene (B1267362) or 1-chloro-2,3-dimethoxybenzene) with piperazine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base wikipedia.org. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results wikipedia.org.
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of a leaving group (typically a halide) from an activated aromatic ring by a nucleophile (piperazine). For SNAr to proceed efficiently, the aromatic ring must be activated by the presence of electron-withdrawing groups ortho or para to the leaving group libretexts.orgnih.gov. While the 2,3-dimethoxy substitution pattern does not inherently activate the ring for SNAr to the same extent as nitro groups, under certain conditions, particularly with highly reactive aryl halides or at elevated temperatures, this method can be employed researchgate.net.
A representative synthesis of a methoxy-substituted phenylpiperazine via a palladium-catalyzed amination is the reaction of m-bromoanisole with piperazine using a palladium catalyst and sodium tert-butoxide as the base in o-xylene, which has been reported to yield N-(3-methoxyphenyl)piperazine in high yield chemicalbook.com. A similar approach can be envisioned for the synthesis of this compound.
Optimization of Reaction Conditions and Yields in Arylpiperazine Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogs. Key parameters that are often varied include the catalyst system (metal precursor and ligand), the base, the solvent, and the reaction temperature.
Catalyst System: In Buchwald-Hartwig aminations, the choice of both the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand significantly impacts the reaction outcome. A variety of ligands have been developed to improve the efficiency and scope of this reaction wikipedia.org. For the amination of aryl chlorides, which are often less reactive than aryl bromides, specialized ligand systems have been designed to facilitate the catalytic cycle researchgate.net.
Base: The base plays a crucial role in the deprotonation of the amine and regeneration of the active catalyst. Common bases used in Buchwald-Hartwig aminations include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃) google.com. The strength and solubility of the base can influence the reaction rate and selectivity.
Solvent: The solvent can affect the solubility of the reactants and the stability of the catalyst. Toluene, dioxane, and DMF are commonly used solvents for arylpiperazine synthesis. In some cases, using an excess of the amine reactant, such as piperazine, can serve as both a reactant and a solvent, offering a more environmentally friendly approach google.com.
Temperature: The reaction temperature is another critical parameter. While some modern catalyst systems allow for room temperature couplings, many arylpiperazine syntheses require elevated temperatures to achieve reasonable reaction rates and conversions.
The following table summarizes the key parameters and their typical ranges for the optimization of arylpiperazine synthesis.
| Parameter | Common Choices | Impact on Reaction |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active palladium catalyst |
| Ligand | BINAP, XPhos, SPhos | Influences catalyst activity, stability, and substrate scope wikipedia.org |
| Base | NaOtBu, KOtBu, Cs₂CO₃ | Promotes amine deprotonation and catalyst turnover google.com |
| Solvent | Toluene, Dioxane, DMF, Piperazine | Affects solubility, catalyst stability, and reaction rate |
| Temperature | Room Temperature to >100 °C | Influences reaction kinetics and product formation |
Advancements in Stereoselective Synthesis of Chiral Piperazine Derivatives
The development of stereoselective methods for the synthesis of chiral piperazine derivatives is of great interest due to the importance of enantiomerically pure compounds in pharmacology. Chiral piperazines can be prepared through several strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
One approach involves the diastereoselective synthesis of substituted piperazines. For instance, the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) to α-amino sulfinylimines bearing Ellman's auxiliary has been used to synthesize enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines nih.gov.
Another strategy is the use of asymmetric catalysis. Iridium-catalyzed reactions have been shown to produce C-substituted piperazines with high diastereoselectivity through a head-to-head coupling of imines nih.gov. This method allows for the formation of a single diastereoisomer from a broad range of substrates under mild conditions.
Furthermore, enantioselective C-H functionalization of the piperazine ring provides a direct route to chiral derivatives. As mentioned earlier, palladium-catalyzed enantioselective α-C-H coupling of amines with aryl boronic acids using chiral phosphoric acid ligands has been successfully demonstrated nih.gov.
These advanced synthetic methods are expanding the toolbox for creating complex and stereochemically defined piperazine-containing molecules for various applications.
Advanced Analytical and Spectroscopic Characterization of Piperazine Compounds
Spectroscopic Techniques for Definitive Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous structural confirmation of 1-(2,3-dimethoxyphenyl)piperazine. These techniques probe the molecular structure at the atomic level, providing a detailed fingerprint of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule.
¹H NMR: In the ¹H NMR spectrum of a related compound, 1-(4-chlorophenyl)piperazine, the protons of the piperazine (B1678402) ring's CH2 groups show chemical shifts at approximately 3.16 and 2.92 ppm in a DMSO solvent. dergipark.org.tr The hydrogen atom of the NH group is observed at 1.88 ppm. dergipark.org.tr For this compound, one would expect to see signals corresponding to the aromatic protons on the dimethoxyphenyl group, the protons of the two methoxy (B1213986) groups, and the protons of the piperazine ring. The exact chemical shifts and splitting patterns would provide definitive information about the substitution pattern on the aromatic ring.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For a similar piperazine derivative, 1-(3-chloro-4-fluorophenyl)piperazine, the ¹³C NMR spectrum displayed eight signals, which accounted for the two pairs of equivalent carbon atoms from the piperazine ring's CH2 groups, three CH group carbons, and three quaternary carbons in the aromatic ring. nih.gov A similar pattern of signals would be anticipated for this compound, with distinct chemical shifts for the methoxy carbons and the carbons of the dimethoxyphenyl ring.
Table 1: Representative ¹H and ¹³C NMR Data for Phenylpiperazine Derivatives
| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
|---|---|---|---|
| 1-(4-chlorophenyl)piperazine | DMSO | ~3.16, ~2.92 (piperazine CH₂), 1.88 (NH), 6.83, 7.29 (aromatic CH) dergipark.org.tr | Not explicitly detailed in the provided search results. |
| 1-(3-chloro-4-fluorophenyl)piperazine | Not specified | Aliphatic protons on piperazine ring and three aromatic protons observed. nih.gov | Eight signals: two pairs of equivalent piperazine CH₂, three aromatic CH, and three quaternary aromatic carbons. nih.gov |
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound.
Mass Spectrometry (MS): In the mass spectrum of phenylpiperazine derivatives, a characteristic fragmentation pattern is often observed. For instance, the mass spectrum of 1-(4-bromophenyl)piperazine (B1272185) shows a base peak formed by the loss of a C₂H₄N fragment from the piperazine ring. nih.gov Another common fragment is the C₃H₆N⁺ ion at m/z 56, which is indicative of the piperazine ring. nih.gov For this compound, one would expect to observe the molecular ion peak and characteristic fragments resulting from the cleavage of the piperazine ring and the loss of methoxy groups.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. For example, in the analysis of 1-(3-chloro-4-fluorophenyl)piperazine, HRMS was used to confirm the protonated molecular ion [M+H]⁺ at m/z 215.0745, which corresponded to the predicted chemical formula C₁₀H₁₃ClFN₂⁺. nih.gov This level of accuracy is crucial for confirming the identity of new or unknown compounds.
Table 2: Key Mass Spectrometry Data for Phenylpiperazine Analogs
| Compound | Ionization Method | Key Fragments (m/z) | Molecular Ion |
|---|---|---|---|
| 1-(4-bromophenyl)piperazine | GC-EI-MS | 198 (M-42)⁺, 56 (C₃H₆N⁺), 155/157 (C₆H₄Br⁺) nih.gov | m/z 240 (with bromine isotope pattern) nih.gov |
| 1-(3-chloro-4-fluorophenyl)piperazine | GC-EI-MS | 172 (base peak), 56 (C₃H₆N⁺) nih.gov | m/z 214 (with chlorine isotope pattern) nih.gov |
| 1-(3-chloro-4-fluorophenyl)piperazine | LC-HRMS (ESI⁺) | 198.0472 ([M+H-NH₃]⁺) nih.gov | [M+H]⁺ at m/z 215.0745 nih.gov |
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For piperazine derivatives, characteristic absorption bands are observed. In the FTIR spectrum of 1-(4-chlorophenyl)piperazine, the N-H stretching vibration is observed in the range of 3500-3250 cm⁻¹. dergipark.org.tr The C-H stretching vibrations of the piperazine ring are typically seen around 2954-2831 cm⁻¹. dergipark.org.tr For this compound, one would also expect to see strong C-O stretching bands corresponding to the two methoxy groups, in addition to the characteristic piperazine and aromatic ring vibrations.
Table 3: Characteristic FTIR Absorption Bands for Piperazine Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| N-H (piperazine) | Stretching | 3500 - 3250 dergipark.org.tr |
| C-H (aromatic) | Stretching | Weak bands, often above 3000 cm⁻¹ |
| C-H (aliphatic, piperazine) | Stretching | 2954 - 2831 dergipark.org.tr |
| C-N (piperazine) | Stretching | Not explicitly detailed in the provided search results. |
| C-O (methoxy) | Stretching | Expected to be strong for this compound. |
Chromatographic Methodologies for Purity Assessment and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for quantifying its concentration in a sample.
HPLC is a versatile and widely used technique for the analysis of piperazine derivatives. rdd.edu.iq
Methodology: A reversed-phase HPLC method is often employed, using a C18 column. unodc.org The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. unodc.orgjocpr.com The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase. For piperazine analysis, derivatization with a UV-active compound like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be used to enhance detection at low levels using a UV detector. jocpr.com
Detectors:
Diode Array Detector (DAD) or UV Detector: These are the most common detectors for HPLC analysis of piperazine compounds, as the aromatic ring provides UV absorbance. jocpr.com
Evaporative Light Scattering Detector (ELSD): This detector can be used for compounds that lack a strong UV chromophore.
Fluorescence Detector (FLD): If the compound is naturally fluorescent or can be derivatized with a fluorescent tag, an FLD can provide high sensitivity and selectivity.
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. rsc.org
Methodology: For the analysis of piperazine derivatives, a simple solvent extraction is often sufficient for sample preparation. rsc.org The sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. An optimized GC-MS method has been developed for the separation of numerous piperazine congeners. rsc.org
Volatile Derivatives: While some piperazine derivatives are sufficiently volatile for direct GC-MS analysis, others may require derivatization to increase their volatility and improve their chromatographic properties. However, for many common piperazines, direct analysis is feasible. rsc.org
Table 4: Chromatographic Methods for Piperazine Analysis
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |
|---|---|---|---|---|
| HPLC | C18 unodc.org | Acetonitrile/Buffer unodc.orgjocpr.com | DAD, UV, ELSD, FLD jocpr.comsemanticscholar.orgresearchgate.net | Purity assessment and quantification unodc.org |
| GC-MS | Various capillary columns rsc.org | Helium | Mass Spectrometer | Separation and identification of volatile piperazines and their derivatives rsc.orgrsc.org |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable tool for the separation, identification, and quantification of piperazine derivatives within complex matrices. Its high sensitivity and selectivity make it particularly suitable for forensic toxicology, where analytes are often present at trace levels alongside numerous endogenous and exogenous substances. The combination of liquid chromatography's separation capabilities with the mass spectrometer's ability to provide molecular weight and structural information allows for the unambiguous identification of specific piperazine analogues.
In the analysis of complex mixtures containing various piperazine derivatives, such as those encountered in seized drug samples or biological specimens, the development of a robust LC-MS method is paramount. rdd.edu.iq The choice of chromatographic conditions, including the stationary phase, mobile phase composition, and gradient elution, is crucial for achieving adequate separation of structurally similar compounds, including isomers. nih.gov For instance, reversed-phase chromatography using C18 columns is commonly employed for the separation of piperazine derivatives. ojp.gov The mobile phase often consists of a mixture of an aqueous component (such as water with a small percentage of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent like acetonitrile or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to effectively separate compounds with a range of polarities. rdd.edu.iq
Mass spectrometric detection, particularly with tandem mass spectrometry (MS/MS), provides a high degree of specificity. In MS/MS analysis, a precursor ion corresponding to the protonated molecule of the target analyte (e.g., [M+H]⁺ for this compound) is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), causing it to fragment into characteristic product ions, which are then detected in the second mass analyzer. nih.gov This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and allows for confident identification and quantification even in the presence of co-eluting interferences. mdpi.com
Table 1: Proposed LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Condition | Reference |
|---|---|---|
| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | mdpi.com |
| Mobile Phase A | 0.1% Formic acid in water | nih.gov |
| Mobile Phase B | Acetonitrile or Methanol | nih.gov |
| Flow Rate | 0.2 - 0.4 mL/min | - |
| Gradient | Typical starting conditions: 90-95% A, linear gradient to 5-10% A over several minutes | rdd.edu.iq |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | mdpi.com |
| Precursor Ion [M+H]⁺ | m/z 223.15 | - |
| Predicted Product Ions | Fragmentation of the piperazine ring is expected to be a major pathway. | - |
It is important to note that the development and validation of any new LC-MS method should be performed in accordance with established guidelines to ensure its accuracy, precision, and reliability for its intended purpose. unodc.orgmdpi.com
Chemical Derivatization Strategies for Enhanced Analytical Sensitivity and Specificity
Chemical derivatization is a powerful strategy employed in analytical chemistry to improve the detectability and chromatographic behavior of target analytes. jfda-online.com For piperazine compounds, particularly those lacking a strong chromophore or having high polarity, derivatization can significantly enhance their response in analytical instruments like Gas Chromatography-Mass Spectrometry (GC-MS) and, in some cases, LC-MS. nih.gov The primary goals of derivatization in this context are to increase volatility, improve thermal stability for GC analysis, and introduce a functionality that enhances ionization efficiency or detectability. jfda-online.com
The secondary amine group in the piperazine ring of this compound is the primary site for derivatization. A variety of reagents can be used to target this functional group, leading to derivatives with improved analytical characteristics. Common derivatization reactions include acylation and silylation. jfda-online.comgcms.cz
Acylation: This involves the reaction of the piperazine with an acylating agent, such as an acid anhydride (B1165640) or an acid chloride, to form an amide derivative. Perfluoroacylating agents, like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), are frequently used. These reagents introduce fluorine atoms into the molecule, which can significantly enhance the response of an electron capture detector (ECD) in GC and can also lead to characteristic mass spectral fragmentation patterns. nih.gov
Silylation: Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogen on the secondary amine with a trimethylsilyl (B98337) (TMS) group. gcms.cznih.gov This process increases the volatility and thermal stability of the compound, making it more amenable to GC-MS analysis.
The choice of derivatization reagent and reaction conditions depends on the specific analytical goals and the nature of the analyte and the sample matrix. For instance, in the analysis of phenylpiperazines in hair samples, derivatization with N-methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) has been successfully employed prior to GC-MS analysis. nih.gov
The following table summarizes common derivatization strategies that are applicable to this compound for enhanced analytical detection.
Table 2: Chemical Derivatization Strategies for this compound
| Derivatization Strategy | Reagent | Derivative Formed | Analytical Enhancement | Typical Reaction Conditions | Reference |
|---|---|---|---|---|---|
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) derivative | Increased volatility and thermal stability for GC-MS. | Heating the analyte with the reagent. | nih.gov |
| Acylation | Trifluoroacetic anhydride (TFAA) | Trifluoroacetyl (TFA) derivative | Improved chromatographic properties and mass spectral characteristics. | Reaction in an appropriate solvent, often with mild heating. | nih.gov |
| Acylation | Pentafluoropropionic anhydride (PFPA) | Pentafluoropropionyl (PFP) derivative | Enhanced sensitivity in electron capture detection (GC-ECD) and characteristic fragmentation in MS. | Reaction in a suitable solvent, may require heating. | nih.gov |
| Acylation | Heptafluorobutyric anhydride (HFBA) | Heptafluorobutyryl (HFB) derivative | Similar to PFPA, provides high sensitivity and specific mass fragments. | Reaction in an organic solvent, sometimes with a catalyst, and heating. | nih.gov |
The successful application of these derivatization strategies can overcome the analytical challenges associated with certain piperazine compounds, enabling their sensitive and specific detection in complex samples.
Structure Activity Relationship Sar Analysis of 1 2,3 Dimethoxyphenyl Piperazine Analogues
Elucidation of Aryl Ring Substituent Effects on Pharmacological Activity and Specificity
The substitution pattern on the aryl ring of 1-arylpiperazines is a critical determinant of their pharmacological profile and receptor specificity. While direct SAR studies on 1-(2,3-dimethoxyphenyl)piperazine are part of a broader understanding of arylpiperazines, the principles derived from related analogues offer significant insights.
The position and nature of substituents on the phenyl ring dramatically modulate affinity for various receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) (D) subtypes. For instance, in a series of arylpiperazine derivatives, the presence and location of electron-withdrawing or electron-donating groups on the phenyl ring can dictate selectivity. Studies on related arylpiperazines have shown that substitutions at the ortho-, meta-, and para-positions of the phenyl ring result in varying affinities for 5-HT1A, 5-HT2A, and D2 receptors. nih.govmdpi.com For example, ortho-substitution on the phenyl ring has been shown to be favorable for activity at certain receptors. nih.gov Specifically, an ortho-methoxy group, as seen in the 2-methoxyphenylpiperazine series, is a well-established motif for high affinity at the 5-HT1A receptor. nih.gov The 2,3-dimethoxy substitution pattern of DMPP combines an ortho- and a meta-substituent, which likely contributes to a unique receptor interaction profile.
Research on various arylpiperazine derivatives has highlighted the following general trends:
Ortho-Substitution: Generally enhances affinity for 5-HT1A receptors. The presence of a methoxy (B1213986) group at the 2-position is a classic feature of many potent 5-HT1A receptor ligands. nih.gov
Meta-Substitution: The effect is more variable and receptor-dependent.
Para-Substitution: Can influence selectivity. For example, para-fluoro substitution has been explored in the context of D1 receptor affinity. nih.gov
The electronic properties of the substituents also play a crucial role. Electron-withdrawing groups like halogens (e.g., chloro, fluoro) or trifluoromethyl groups can significantly alter the electronic distribution of the phenyl ring, thereby influencing interactions with receptor binding pockets. nih.govnih.gov For instance, dichlorination of the phenyl ring in some arylpiperazine series has been shown to enhance affinity for the D3 receptor. nih.gov The two methoxy groups in DMPP are electron-donating, which would confer different electronic properties compared to analogues with electron-withdrawing substituents.
The following table summarizes the effects of aryl ring substituents on the activity of arylpiperazine analogues, providing a framework for understanding the potential role of the 2,3-dimethoxy pattern.
| Substituent Position | Substituent Type | General Effect on Activity | Receptor Target Examples |
| Ortho (2-position) | Methoxy (-OCH3) | Often increases affinity | 5-HT1A |
| Ortho (2-position) | Chloro (-Cl) | Can enhance cytotoxic activity in some cancer cell lines | Androgen Receptor |
| Para (4-position) | Fluoro (-F) | May enhance D1 receptor affinity | D1 Dopamine Receptor |
| 2,3-positions | Dichloro (-Cl) | Can increase affinity and selectivity | D3 Dopamine Receptor |
Influence of Piperazine (B1678402) Ring Substituents on Receptor and Enzyme Binding
While the aryl moiety is crucial, modifications to the piperazine ring itself offer another avenue to modulate the pharmacological properties of DMPP analogues. The piperazine ring can be considered a versatile scaffold, and substitution on its nitrogen or carbon atoms can impact receptor binding, enzyme inhibition, and pharmacokinetic properties. nih.gov
Studies on other 1-arylpiperazine series have demonstrated that introducing substituents on the piperazine ring can have significant consequences:
Methylation: The introduction of a methyl group on the piperazine ring can influence receptor affinity and functional activity. For example, in a series of 1,2,4-trisubstituted piperazines, a methyl group at the 2-position was found to enhance affinity for 5-HT2A receptors in some cases. nih.gov
Bulky Substituents: The size and nature of the substituent are critical. Potent D1 and D2 receptor antagonism has been observed in derivatives with relatively small substituents at the 2-position of the piperazine ring, such as methyl or spirocyclobutyl groups. nih.gov
Chirality: Substitution on the piperazine ring can introduce a chiral center, leading to enantiomers with potentially different pharmacological profiles.
The impact of these substitutions is often related to the conformational constraints they impose on the molecule and their ability to form additional interactions with the target protein. For example, a substituent might orient the aryl group in a more favorable position for binding or introduce a new hydrogen bond donor or acceptor. nih.gov
The following table illustrates the influence of piperazine ring substituents on the activity of arylpiperazine analogues.
| Substitution Position | Substituent Type | Observed Effect | Potential Implication for DMPP Analogues |
| 2-position | Methyl | Can enhance 5-HT2A affinity | Modulation of serotonin receptor selectivity |
| 2-position | Small alkyl/spirocyclic | Potent D1/D2 antagonism | Development of antipsychotic agents |
| 3-position | Phenylacetamide | Moderate affinity and selectivity for sigma-1 receptors | Exploration of novel therapeutic targets |
Conformational Preferences and Stereochemical Factors Dictating Biological Potency
The three-dimensional shape of a molecule is paramount to its biological function. For 1-arylpiperazines, the relative orientation of the aryl ring and the piperazine ring, as well as the conformation of the piperazine ring itself, are key factors influencing receptor binding.
The piperazine ring typically adopts a chair conformation. For 1-arylpiperazines, the aryl group can occupy either an axial or an equatorial position. Infrared spectral and dipole moment measurements of piperazine derivatives suggest a preference for the N-H bond to be in the equatorial position. rsc.org In the case of 1-arylpiperazines, computational studies and experimental data from related compounds indicate that the conformation can be flexible, with both extended and bent geometries being possible depending on the environment. mdpi.com The presence of substituents on either the aryl or piperazine ring can shift this conformational equilibrium. For instance, in 1-acyl and 1-aryl-2-substituted piperazines, the axial conformation has been found to be preferred. nih.gov
Stereochemistry becomes a critical consideration when a chiral center is introduced into the molecule, for example, by substitution on the piperazine ring. The different spatial arrangement of atoms in enantiomers can lead to significant differences in their binding affinity and efficacy at a given receptor. This is because the binding pockets of receptors are themselves chiral, and one enantiomer may fit more snugly or form more favorable interactions than the other.
For example, in a series of D3 receptor antagonists, the separation of a racemic mixture of a 3-hydroxylated linking chain analogue revealed that the enantiomers had different affinities for the D3 receptor. nih.gov This highlights the importance of stereochemistry in achieving receptor selectivity and potency.
Computational Chemistry Approaches to SAR Elucidation
In modern drug discovery, computational chemistry plays an indispensable role in understanding and predicting the SAR of new chemical entities. These in silico methods provide valuable insights into how ligands interact with their biological targets at a molecular level, guiding the design of more potent and selective compounds.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method is instrumental in elucidating the binding modes of this compound analogues at their target receptors.
Docking studies of arylpiperazine derivatives into homology models or crystal structures of receptors like the 5-HT1A, 5-HT2A, and dopamine D2/D3 receptors have revealed key interactions that are crucial for binding. mdpi.comnih.govnih.gov These studies often highlight the importance of:
Aromatic Interactions: The aryl ring of the ligand frequently engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket. mdpi.commdpi.com
Hydrogen Bonding: The protonatable nitrogen of the piperazine ring is often involved in a crucial hydrogen bond with an acidic residue, such as an aspartate, in the receptor's transmembrane domain. mdpi.com
For example, docking studies of arylpiperazine derivatives at the 5-HT2A receptor have shown that the binding pocket is constituted by significant residues like Trp151, Asp155, and Phe340. mdpi.com The docking of ligands into this site can reveal how different substituents on the aryl or piperazine ring can either enhance or diminish the binding affinity by altering these key interactions.
The following table provides a hypothetical example of how molecular docking results might be presented for DMPP analogues at a specific receptor.
| Analogue | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| This compound | -8.5 | Asp110, Phe345, Trp341 | H-bond, π-π stacking, Hydrophobic |
| 1-(2-Chloro-3-methoxyphenyl)piperazine | -9.2 | Asp110, Phe345, Tyr370 | H-bond, π-π stacking, Halogen bond |
| 1-(2,3-Difluorophenyl)piperazine | -7.8 | Asp110, Phe345 | H-bond, π-π stacking |
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Pharmacophore models for arylpiperazine derivatives typically include features such as a hydrophobic aromatic ring, a hydrogen bond acceptor, a hydrogen bond donor, and a positive ionizable feature corresponding to the protonated nitrogen of the piperazine ring. nih.govnih.gov
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. nih.gov This process, known as virtual screening, can rapidly identify potential new lead compounds with a desired biological activity, significantly accelerating the drug discovery process. mdpi.commdpi.com
For instance, a pharmacophore model derived from a set of known potent 5-HT1A receptor ligands could be used to screen a virtual library of compounds to identify new potential 5-HT1A agonists or antagonists. The hit compounds from the virtual screen would then be subjected to further experimental testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models are built by correlating molecular descriptors (numerical representations of the chemical and physical properties of the molecules) with their experimentally determined biological activities. researchgate.net
For arylpiperazine derivatives, QSAR studies have been successfully employed to predict their affinity for various receptors, including 5-HT1A and their antidepressant activities. nih.govnih.govnih.gov These models can provide valuable predictive insights and help in understanding which molecular properties are most important for the desired biological effect.
A typical QSAR study involves:
Data Set Selection: A series of compounds with known biological activities is chosen.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. For example, a 2D-QSAR study on aryl alkanol piperazine derivatives identified descriptors like dipole moment and certain topological indices as being important for 5-HT reuptake inhibition. nih.gov
Pre Clinical Efficacy and Mechanistic Studies in Relevant Animal Models
Pharmacodynamic Profiling of 1-(2,3-Dimethoxyphenyl)piperazine Analogues in Vivo
The in vivo pharmacodynamic profiling of this compound analogues has been explored through various animal models to understand their physiological effects. These studies are crucial for establishing the relationship between drug concentration and pharmacological response.
For instance, a series of substituted N-benzyl analogues of a dopamine (B1211576) transporter (DAT) specific compound were evaluated for their in vivo behavioral activity. nih.gov In these studies, selected compounds with high potency at the DAT were assessed for their ability to stimulate locomotor activity in mice. nih.gov The results indicated that despite their high in vitro potency, these compounds produced a lower level of locomotor stimulation compared to cocaine across similar dose ranges. nih.gov Furthermore, in a drug discrimination study, mice trained to recognize cocaine did not generalize this response to the tested piperidine (B6355638) analogues. nih.gov One of the lead piperidine derivatives demonstrated a considerably prolonged duration of action in a 4-hour locomotor activity experiment. nih.gov
Another aspect of pharmacodynamic profiling involves studying the distribution of these compounds in the body. The use of radiolabeled analogues allows for the visualization and quantification of their accumulation in various organs. For example, studies with [¹¹C]SA6298, a radioligand for sigma (σ) receptors, in mice showed the highest initial uptake in the lungs, followed by a gradual increase in the brain and liver over 60 minutes. nih.gov
The pharmacodynamic effects of analogues targeting other receptor systems have also been investigated. Analogues of WAY100635, a serotonin (B10506) 5-HT1A receptor antagonist, were studied in vivo for their effects on hypothermia and ultrasonic vocalization in rats. nih.gov The O-desmethyl analogue of WAY100635 was identified as the most potent antagonist at postsynaptic 5-HT1A receptors in this series of experiments. nih.gov
Table 1: In Vivo Pharmacodynamic Effects of Selected Piperazine (B1678402)/Piperidine Analogues
| Compound Type | Animal Model | Pharmacodynamic Endpoint | Key Finding |
|---|---|---|---|
| N-benzyl piperidine analogues (DAT ligands) | Mice | Locomotor Activity | Less stimulation than cocaine, prolonged action for one derivative. nih.gov |
| N-benzyl piperidine analogues (DAT ligands) | Mice | Drug Discrimination | No generalization from cocaine. nih.gov |
| [¹¹C]SA6298 (Sigma receptor ligand) | Mice | Biodistribution | High initial uptake in lungs, subsequent accumulation in brain and liver. nih.gov |
Evaluation of Target Engagement and Pathway Modulation in Animal Models
Confirming that a drug candidate interacts with its intended molecular target in a living organism is a fundamental aspect of pre-clinical research. For this compound analogues, target engagement has been primarily evaluated using radiolabeled ligands and positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging in animal models.
Studies with [¹¹C]SA4503, a potent and selective σ₁ receptor agonist structurally related to this compound, have demonstrated specific localization in the brains of animals. nih.gov This indicates successful engagement with its target in the central nervous system. nih.gov Further investigations with another σ receptor radioligand, [¹¹C]SA6298, in rats showed that its uptake in the brain could be significantly reduced by pre-administration of unlabeled SA6298 or SA4503, confirming receptor-specific binding. nih.gov Ex vivo autoradiograms of the rat brain after administration of [¹¹C]SA6298 revealed a higher density in the cortex, thalamus, and medial geniculate nucleus, providing a more detailed picture of target distribution. nih.gov
Similarly, the hybrid structure [¹²⁵I]E-1, designed for SPECT imaging of σ₁ receptors, demonstrated saturable and specific binding in various organs of rodents. nih.gov Pre-treatment with σ₁ receptor-selective ligands blocked the uptake of [¹²⁵I]E-1 in the brain, heart, lung, spleen, pancreas, and liver, confirming target engagement in these tissues. nih.gov The specific binding of [¹²⁵I]E-1 to σ₁ receptors was as high as 80% in the brain. nih.gov
These studies exemplify how in vivo imaging with radiolabeled analogues can provide quantitative evidence of target engagement and pathway modulation in response to the administration of a compound.
Table 2: Target Engagement Studies of this compound Analogues in Animal Models
| Compound | Animal Model | Method | Target | Key Finding |
|---|---|---|---|---|
| [¹¹C]SA4503 | Animals | PET | σ₁ receptor | Specific localization in the brain. nih.gov |
| [¹¹C]SA6298 | Rats | PET, Ex vivo autoradiography | σ receptors | Receptor-specific uptake in the brain, with higher density in cortex, thalamus, and medial geniculate nucleus. nih.gov |
Emerging Research Directions and Future Perspectives for Piperazine Compounds
Design and Synthesis of Next-Generation Multi-Targeting Piperazine (B1678402) Ligands
The "one-molecule, one-target" paradigm is increasingly being challenged by the complexity of multifactorial diseases like Alzheimer's disease (AD) and cancer. This has spurred the development of multi-target-directed ligands (MTDLs), single chemical entities designed to modulate multiple biological targets simultaneously. nih.gov The piperazine scaffold is proving to be an ideal framework for creating these sophisticated molecules. researchgate.netacs.org
A key strategy in MTDL design is molecular hybridization, where two or more pharmacophores (active portions of a drug) are combined into a single molecule. nih.gov The piperazine ring often serves as a flexible and synthetically accessible linker to connect these different pharmacophores. acs.orgnih.gov
In Alzheimer's Disease (AD): The pathology of AD is complex, involving cholinergic deficits, amyloid-beta (Aβ) plaque formation, and tau protein aggregation. Researchers are designing piperazine-based MTDLs to tackle several of these pathways at once.
Dual Cholinesterase and BACE1 Inhibition: Scientists have synthesized hybrids of 5-phenyl-1,3,4-oxadiazole and piperazine that show potent inhibitory activity against both human acetylcholinesterase (hAChE) and β-secretase-1 (hBACE-1), an enzyme crucial for Aβ production. researchgate.netnih.gov
Targeting Aβ Aggregation and Cholinesterase: Novel piperazine derivatives have been developed that not only inhibit cholinesterases but also prevent the self-aggregation of Aβ peptides. ebi.ac.uk Docking studies suggest these molecules can bind to both the catalytic active site and the peripheral anionic site of the AChE enzyme. ebi.ac.uk
Piperine-Based MTDLs: Inspired by the natural alkaloid piperine, researchers have created piperazine-containing ligands that demonstrate significant inhibitory activity against cholinesterases, BACE1, and Aβ aggregation. nih.gov One promising compound, PD07, also showed neuroprotective properties and improved cognition in animal models of amnesia. nih.gov
In Cancer Therapy: A major challenge in oncology is multidrug resistance (MDR), often caused by the overexpression of efflux pumps like the ABCB1 transporter (P-glycoprotein), which ejects chemotherapy drugs from cancer cells.
Dual Histamine (B1213489) H3 Receptor and MDR Inhibition: In an innovative approach, N-substituted piperazine derivatives designed as histamine H3 receptor ligands were evaluated for their ability to reverse MDR. nih.gov Several of these compounds displayed potent inhibition of the ABCB1 efflux pump, in some cases 3-5 times stronger than the reference inhibitor verapamil, alongside significant cytotoxic effects on T-lymphoma cells. nih.gov
Targeting Cancer Cell Proliferation: Researchers have synthesized a series of aminated quinolinequinones linked to piperazine analogs. nih.gov These compounds were found to be potent inhibitors of cancer cell growth across numerous cell lines, with one lead compound, QQ1, inhibiting renal cancer cell proliferation by inducing oxidative stress and causing cell cycle arrest. nih.gov
The design of these next-generation ligands often involves creating libraries of compounds with systematic variations on the piperazine ring and its substituents to fine-tune their activity against multiple targets. mdpi.comtandfonline.com
Integration of Artificial Intelligence and Machine Learning in Piperazine Drug Discovery
The search for new drugs is a time-consuming and expensive process. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process by analyzing vast datasets and predicting the properties of new molecules before they are even synthesized. nih.gov A key application in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.govepa.gov
QSAR is a computational modeling method that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com For piperazine derivatives, QSAR models are built by calculating a set of molecular descriptors (properties related to steric, electronic, and hydrophobic characteristics) for each compound and correlating them with their measured biological activity (e.g., anti-inflammatory or antidepressant effects). nih.govnih.gov
Key Steps in Piperazine QSAR:
Dataset Collection: A set of piperazine derivatives with known biological activities is compiled from the literature. epa.gov
Descriptor Calculation: For each molecule, various physicochemical and structural descriptors are calculated using specialized software.
Model Building: Statistical methods, such as genetic function approximation (GFA), are used to build a mathematical equation that links the most relevant descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the model is rigorously tested to ensure it is robust and reliable. epa.gov
Once a validated QSAR model is established, it can be used to:
Predict Activity: The model can predict the biological activity of new, unsynthesized piperazine derivatives. This allows chemists to prioritize which compounds to synthesize and test in the lab, saving time and resources. nih.gov
Guide Drug Design: The model reveals which structural features are most important for activity. nih.govnih.gov For example, a QSAR study on aryl alkanol piperazine derivatives identified specific descriptors that influence serotonin (B10506) and noradrenaline reuptake inhibition, providing valuable information for designing new antidepressants. nih.gov
Understand Mechanisms: By identifying the key structural requirements for interaction with a biological target, QSAR and related 3D-QSAR methods like comparative molecular field analysis (CoMFA) can provide insights into the drug-receptor binding mechanism. nih.govnih.gov
In silico studies, which include QSAR and molecular docking, provide a faster and more economical alternative to traditional trial-and-error methods for identifying and optimizing lead compounds, including new phenylpiperazine derivatives for prostate cancer. epa.gov These computational approaches represent a roadmap for the rational design of more potent and targeted piperazine-based therapeutics. epa.gov
Exploration of Piperazine Derivatives as Chemical Biology Probes for Unraveling Biological Pathways
Chemical probes are small molecules used to study and manipulate biological systems. The versatile piperazine scaffold has been incorporated into a variety of probes, particularly fluorescent sensors and radiolabeled ligands for Positron Emission Tomography (PET) imaging, enabling researchers to visualize and investigate complex biological processes in real-time.
Fluorescent Probes: Piperazine's ability to participate in photoinduced electron transfer (PET) processes and its pH-sensitive nature make it an excellent component for "on-off" fluorescent switches. mdpi.comacs.org
Ion and pH Sensing: Naphthalimide-piperazine derivatives have been designed as chemosensors that can detect changes in pH and the presence of heavy metal ions like Cu²⁺ and Hg²⁺. mdpi.com The protonation of the piperazine nitrogen in an acidic environment can inhibit the PET process, causing a dramatic increase in fluorescence (a "turn-on" response). mdpi.com
Detecting Reactive Oxygen Species: A mitochondria-immobilized probe based on a piperazine structure has been developed for the dual detection of peroxynitrite (ONOO⁻) and for tracking mitophagy (the degradation of mitochondria). acs.org
Sensing Biologically Important Molecules: A novel fluorescent probe, triphenylamine (B166846) piperazine NBD (TPA-Pz-NBD), was developed for the dual-channel detection of hydrogen sulfide (B99878) (H₂S), a key biological signaling molecule. rsc.org Other piperazine-coumarin hybrids have been created to detect biothiols for applications in cancer diagnosis. nih.gov
PET Imaging Ligands: Radiolabeling piperazine derivatives with positron-emitting isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) creates powerful tools for non-invasively studying receptors and transporters in the brain and other organs.
Sigma Receptor Imaging: Given the role of sigma receptors in neuropsychiatric disorders and cancer, various radiolabeled piperazine derivatives have been developed to image their distribution and density. nih.gov For instance, a ¹¹C-labeled hydrophilic analogue of PB28 was synthesized to image σ₂ receptors in tumors. nih.gov
Glutamate (B1630785) Receptor Mapping: A derivative of 2-methoxyphenyl piperazine was radiolabeled with ¹¹C and evaluated for its ability to map the metabotropic glutamate receptor subtype 1 (mGluR1). nih.gov PET studies showed high uptake of the tracer in mGluR1-rich brain regions like the cerebellum, indicating its suitability for imaging these receptors. nih.gov
Tumor Imaging: Researchers have developed ¹⁸F-labeled piperazine derivatives for imaging specific cancers. unimelb.edu.augoogle.com For example, [¹⁸F]MEL054, an indolinone-based piperazine, was designed as a melanin-binding agent for PET imaging of melanoma. unimelb.edu.au
These piperazine-based probes are invaluable tools for elucidating the roles of various biological targets in health and disease, and for the development of diagnostic agents.
Development of Novel Therapeutic Applications Beyond Established Categories
While piperazine derivatives are well-known for their CNS and anticancer effects, emerging research is uncovering their potential in entirely new therapeutic areas. tandfonline.comthieme-connect.com This expansion highlights the remarkable versatility of the piperazine scaffold. rsc.orgthieme-connect.com
Radioprotective Agents: With the increasing use of ionizing radiation in medicine and the threat of nuclear incidents, there is a critical need for effective radioprotectors that can mitigate radiation-induced damage. rsc.orgnih.govrsc.org
Second-Generation Piperazines: Recent studies have focused on synthesizing and evaluating novel 1-(2-hydroxyethyl)piperazine derivatives as potential radioprotective agents. rsc.orgrsc.org Several of these compounds demonstrated significant radioprotective effects in human cell lines, protecting them from radiation-induced apoptosis with minimal cytotoxicity. nih.govnih.gov
Superior Safety and Efficacy: In comparative studies, some of these new piperazine derivatives exhibited superior safety profiles and radioprotective effectiveness compared to the current standard, amifostine, which is often limited by its adverse side effects. rsc.orgnih.gov Compounds that offer an optimal balance between low toxicity and high efficacy are promising candidates for further clinical development as safer radiation countermeasures. rsc.orgnih.gov
Anti-inflammatory Agents: Chronic inflammation is a key factor in a wide range of diseases, and many currently used anti-inflammatory drugs have significant side effects. thieme-connect.comthieme-connect.com Piperazine derivatives are showing promise as a new class of anti-inflammatory drugs. thieme-connect.comnih.gov
Mechanism of Action: The anti-inflammatory activity of some piperazine-indole hybrids is believed to result from the inhibition of the cyclooxygenase-2 (COX-2) enzyme. jrespharm.com Molecular docking studies have shown these compounds interacting with key residues in the COX-2 active site. jrespharm.com Other derivatives may act by down-regulating the expression of pro-inflammatory cytokines like TNF-α and IL-6. thieme-connect.com
Potent Activity: In various in vitro and in vivo models, newly synthesized piperazine derivatives have demonstrated noteworthy anti-inflammatory activity. nih.govresearchgate.net For example, certain piperazine-substituted indole (B1671886) derivatives were found to be more potent than the standard drug aspirin (B1665792) in anti-inflammatory assays. jrespharm.com This research opens the door to designing novel piperazine-based candidates with enhanced efficacy and potentially less toxicity than existing options. thieme-connect.comthieme-connect.com
These emerging applications, from protecting against radiation damage to quelling inflammation, demonstrate that the therapeutic potential of the piperazine scaffold is far from exhausted. Future research will undoubtedly continue to unlock new and valuable applications for this privileged structure.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1-(2,3-Dimethoxyphenyl)piperazine?
Answer:
A typical route involves cyclocondensation reactions. For example, diethanolamine can be halogenated to form β,β'-dihalogenated diethylammonium hydrochloride, which reacts with substituted anilines (e.g., 2,3-dimethoxyaniline) in aqueous solutions without catalysts to yield the target compound . Halogenation conditions (e.g., temperature, solvent) and purification via normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) are critical for optimizing yield and purity . Structural confirmation is achieved through H NMR and IR spectroscopy, focusing on characteristic peaks for methoxy groups and piperazine ring protons .
Basic: Which analytical techniques are most effective for characterizing this compound?
Answer:
- Raman Microspectroscopy : Using 20 mW laser power and 128–256 scans provides high-resolution spectra, distinguishing positional isomers (e.g., 2,3- vs. 3,4-substitution) via unique vibrational modes .
- NMR Spectroscopy : H NMR identifies methoxy protons (δ 3.7–3.9 ppm) and aromatic protons, while C NMR confirms substitution patterns on the phenyl ring .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation patterns, critical for differentiating analogs .
Advanced: How can computational methods elucidate structure-activity relationships (SAR) of this compound derivatives?
Answer:
Pharmacophore modeling and molecular docking (e.g., using 5HTR targets) can identify critical interactions. For example:
- Methoxy groups enhance binding via hydrophobic interactions or hydrogen bonding with receptor residues .
- Substituent effects on dopamine D3 receptor selectivity can be predicted using density functional theory (DFT) to calculate electrostatic potentials and steric maps .
- Virtual screening tools (e.g., Reaxys, Pistachio) enable retrosynthetic analysis and SAR optimization .
Advanced: How can contradictions in biological activity data among piperazine analogs be resolved?
Answer:
- Multivariate Analysis : Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) reduce dimensionality and separate isomers based on Raman spectral features (99% variance explained for trifluoromethylphenyl analogs) .
- Dose-Response Studies : Evaluate EC values under standardized conditions (e.g., pH 7.4, 37°C) to account for environmental effects on receptor binding .
- Meta-Analysis : Cross-reference data from analogs (e.g., 1-(3-chlorophenyl)piperazine) to identify trends in antimicrobial or antiarrhythmic activity .
Basic: What experimental conditions ensure the stability of this compound during storage and analysis?
Answer:
- Storage : Store at –20°C under inert atmosphere (argon) to prevent oxidation. Avoid prolonged exposure to light, which may degrade methoxy groups .
- Handling : Use anhydrous solvents (e.g., DMF, THF) during synthesis to minimize hydrolysis. Monitor thermal stability via TGA, as decomposition typically occurs above 200°C .
Advanced: How do substituent positions (e.g., 2,3-dimethoxy) influence the physicochemical properties of piperazine derivatives?
Answer:
- pKa Modulation : Methoxy groups at 2,3-positions increase electron density on the phenyl ring, lowering the pKa of the piperazine nitrogen (ΔpKa ~0.5–1.0 vs. unsubstituted analogs) .
- Lipophilicity : LogP values rise with methoxy substitution, enhancing blood-brain barrier permeability (e.g., +0.3–0.5 log units) .
- Solubility : Polar methoxy groups improve aqueous solubility (~20–30 mg/mL at pH 6.8) but reduce membrane permeability, necessitating formulation adjustments .
Advanced: What strategies are effective for synthesizing enantiomerically pure this compound derivatives?
Answer:
- Chiral Resolution : Use (+)- or (–)-di-p-toluoyl tartaric acid to separate enantiomers via salt formation .
- Asymmetric Catalysis : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to introduce substituents stereoselectively .
- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) with heptane/ethanol mobile phases achieves >99% enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
